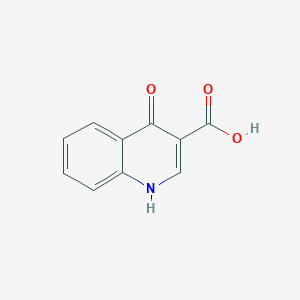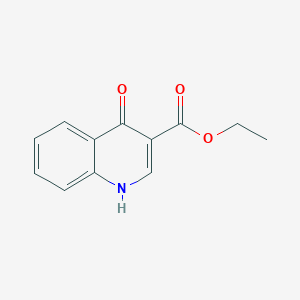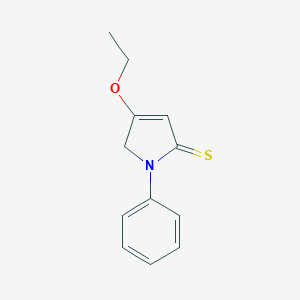
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione, also known as EPPS, is a heterocyclic organic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPS is a thione derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. EPPS has a molecular formula of C12H13NOS and a molecular weight of 223.31 g/mol.
Mechanism Of Action
The exact mechanism of action of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is not fully understood, but it is believed to act as a metal chelator, binding to metal ions such as copper and zinc. This metal binding activity may be responsible for 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' neuroprotective effects, as metal ion dysregulation has been implicated in neurodegenerative diseases.
Biochemical And Physiological Effects
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have several biochemical and physiological effects. In addition to its metal binding activity, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to increase the solubility of hydrophobic molecules, making it useful for drug delivery applications. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione in lab experiments is its ability to enhance enzyme activity, making it useful for biochemical assays. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is also relatively easy to synthesize, with a moderate yield. However, one limitation of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is its potential to interfere with other metal-dependent reactions in cells, which may complicate experimental results.
Future Directions
There are several potential future directions for research on 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' ability to enhance enzyme activity may have applications in drug discovery and development. Further studies are needed to explore these potential applications of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione.
Synthesis Methods
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione can be synthesized through a multi-step process starting with the reaction of ethyl 2-oxoacetate with phenylhydrazine to form 1-phenyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. This intermediate is then reacted with elemental sulfur and sodium hydroxide to form 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have neuroprotective properties, as it can prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to enhance the activity of enzymes such as β-galactosidase and alkaline phosphatase, making it useful for biochemical assays.
properties
CAS RN |
141694-14-6 |
|---|---|
Product Name |
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-ethoxy-1-phenyl-2H-pyrrole-5-thione |
InChI |
InChI=1S/C12H13NOS/c1-2-14-11-8-12(15)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
WQOHTSAQWWNHAI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
synonyms |
2H-Pyrrole-2-thione,4-ethoxy-1,5-dihydro-1-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



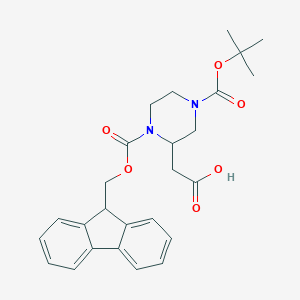

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

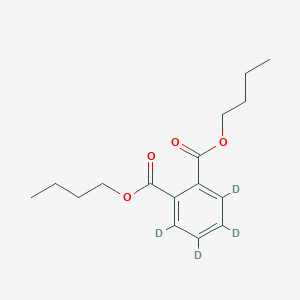

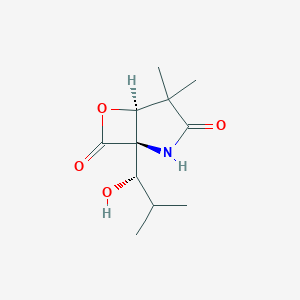
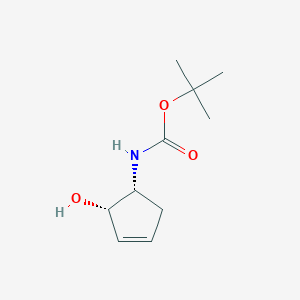
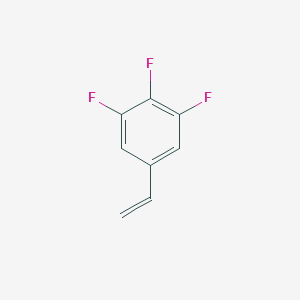
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
